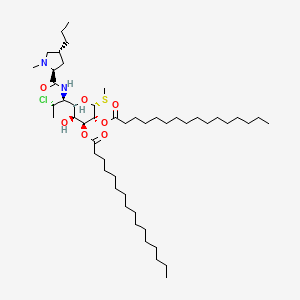
Clindamycin 2,3-Dipalmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin 2,3-Dipalmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is characterized by the addition of two palmitate groups at the 2 and 3 positions of the clindamycin molecule. It is known for its antibacterial properties and is used in various pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 2,3-Dipalmitate involves the esterification of clindamycin with palmitic acid. This reaction typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Clindamycin 2,3-Dipalmitate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound .
科学研究应用
Clindamycin 2,3-Dipalmitate has a wide range of scientific research applications, including:
作用机制
Clindamycin 2,3-Dipalmitate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell .
相似化合物的比较
Clindamycin 2,3-Dipalmitate is unique compared to other similar compounds due to its specific esterification with palmitic acid. Similar compounds include:
Clindamycin Phosphate: Another derivative of clindamycin used in various pharmaceutical applications.
Clindamycin Palmitate Hydrochloride: A hydrochloride salt form of clindamycin palmitate used in oral formulations.
The uniqueness of this compound lies in its enhanced lipophilicity due to the presence of palmitate groups, which can improve its absorption and bioavailability in certain formulations .
属性
分子式 |
C50H93ClN2O7S |
|---|---|
分子量 |
901.8 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1 |
InChI 键 |
HPMBDJNVAAGAKM-UWYFMMCGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


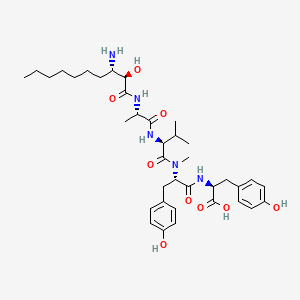
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
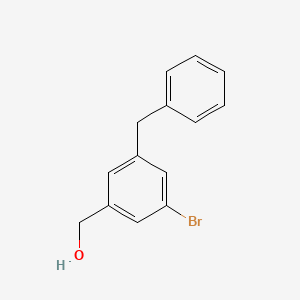


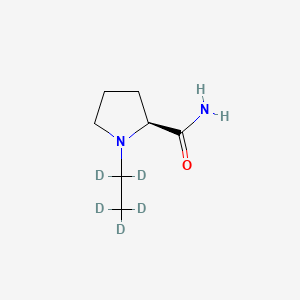
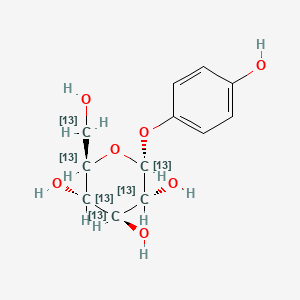
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
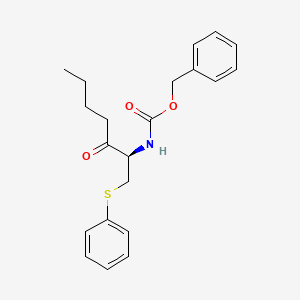
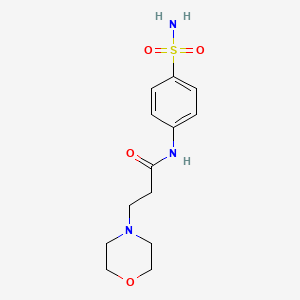
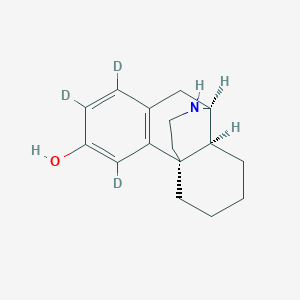
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)

